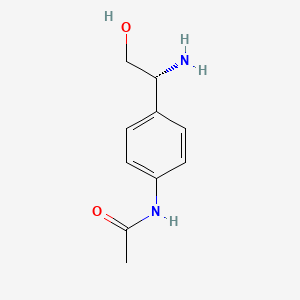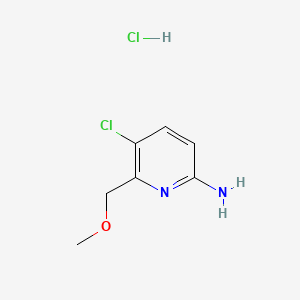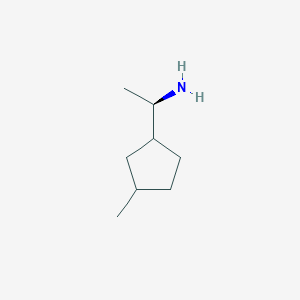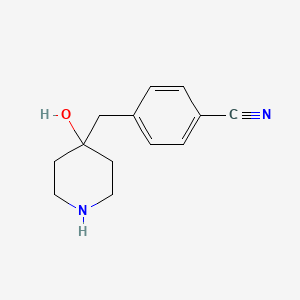
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.1 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5,6-dimethylpyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids derived from the oxidation of the aldehyde group.
Reduction Reactions: Alcohols derived from the reduction of the aldehyde group.
科学的研究の応用
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other functional groups . Additionally, the aldehyde group can undergo oxidation or reduction, leading to the formation of various products with different biological activities .
類似化合物との比較
Similar Compounds
2-Bromo-5,6-dimethylpyridine: Similar structure but lacks the aldehyde group.
3-Bromo-4,5-dimethylpyridine-2-carbaldehyde: Similar structure with different substitution pattern.
5-Bromo-6-methylpyridine-2-carbaldehyde: Similar structure with different substitution pattern.
Uniqueness
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and make it a versatile building block in organic synthesis.
特性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
3-bromo-5,6-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(9)8(4-11)10-6(5)2/h3-4H,1-2H3 |
InChIキー |
NALWXPNNLRTBPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1C)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


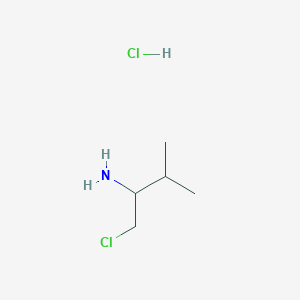

![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)
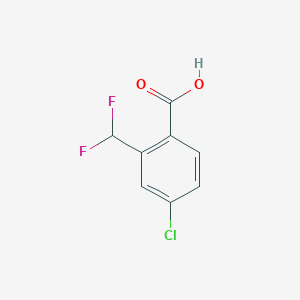
![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)

![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)

